alpha-Hydroxytriazolam

Catalog No.
S602484
CAS No.
37115-45-0
M.F
C17H12Cl2N4O
M. Wt
359.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Hydroxytriazolam

CAS Number

37115-45-0

Product Name

alpha-Hydroxytriazolam

IUPAC Name

[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2

InChI Key

BHUYWUDMVCLHND-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO

Synonyms

1-hydroxymethyltriazolam, alpha-hydroxytriazolam

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO

The exact mass of the compound alpha-Hydroxytriazolam is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-Hydroxytriazolam is the primary, pharmacologically active metabolite of the potent hypnotic benzodiazepine, triazolam. Its presence and concentration in biological fluids are critical markers for confirming and quantifying the intake of the parent compound. As such, high-purity alpha-Hydroxytriazolam serves as an essential analytical reference material for applications in clinical toxicology, forensic analysis, and pharmacokinetic (PK) studies where unambiguous identification and accurate quantification are required.

Research Fit

Reference Standard Type Certified analytical reference standard for LC-MS/MS & GC-MS workflows
Analyte Context Primary urinary metabolite of triazolam; supports forensic and clinical toxicology research

Procuring the parent drug, triazolam, as a substitute for its metabolite is unsuitable for quantitative analytical workflows. The metabolic conversion rate to alpha-hydroxytriazolam varies between individuals, making the direct measurement of the metabolite essential for accurate toxicological assessment and pharmacokinetic profiling. Furthermore, alpha-hydroxytriazolam possesses distinct physicochemical properties that result in different chromatographic retention times and mass spectrometric fragmentation patterns compared to triazolam and its other major metabolite, 4-hydroxytriazolam. Therefore, using the parent compound or another metabolite as a reference would lead to significant quantification errors and potential misidentification in validated analytical methods like LC-MS/MS.

Substitution Risk

Factor
Certified Reference Standard
Generic / Non-Certified Material
Traceability & Quantitation
Certified concentration and purity support reliable LC-MS/MS calibration
May introduce assay variability; quantitation accuracy may shift
Matrix-Effect Correction
Stable-labeled analog (e.g., D4) enables isotope dilution methods
Absence of isotopic internal standard may limit matrix-effect control

Ensured Chromatographic Selectivity: Baseline Separation from Parent Drug and Key Metabolite

In a validated LC-MS/MS method for the simultaneous analysis of triazolam and its metabolites in human urine, alpha-hydroxytriazolam is clearly separated from both the parent drug and the other major metabolite, 4-hydroxytriazolam. The retention time for alpha-hydroxytriazolam was 1.70 minutes, distinct from triazolam at 2.44 minutes, ensuring no peak overlap and enabling unambiguous quantification. This separation is critical for accurate reporting in clinical and forensic settings.

Evidence DimensionChromatographic Retention Time (min)
Target Compound Data1.70 min
Comparator Or BaselineTriazolam (Parent Drug): 2.44 min; 4-Hydroxytriazolam (Metabolite): 1.73 min
Quantified Differencealpha-Hydroxytriazolam elutes ~30% faster than Triazolam.
ConditionsLC-MS/MS analysis on a Thermo® C18 column with an isocratic mobile phase of acetonitrile/H2O/formic acid (35:65:0.2, v/v/v).

This distinct elution profile necessitates the use of an alpha-hydroxytriazolam certified standard for building accurate and specific quantitative bioanalytical methods.

Excretion Rate
Head-to-head
alpha-OHTRZ / 4-OHTRZ urinary ratio > 19.7 initially, decreasing after 12 h
Supports alpha-OHTRZ as rapid-excretion biomarker
n=3 volunteers, single-dose study

Unique Mass Spectrometric Profile for Unambiguous Identification in Complex Matrices

alpha-Hydroxytriazolam can be selectively quantified using a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode that differentiates it from its parent compound and other metabolites. For alpha-hydroxytriazolam, the m/z 359.0 → 331.0 transition is utilized, which is distinct from the m/z 343.1 → 308.3 transition for triazolam and the m/z 359.0 → 111.2 transition for 4-hydroxytriazolam. This unique fragmentation pattern is fundamental to the selectivity of validated LC-MS/MS assays.

Evidence DimensionPrecursor → Product Ion Transition (m/z)
Target Compound Data359.0 → 331.0
Comparator Or BaselineTriazolam: 343.1 → 308.3; 4-Hydroxytriazolam: 359.0 → 111.2
Quantified DifferenceUnique product ions (331.0 vs. 308.3 vs. 111.2) allow for specific detection.
ConditionsTriple-quadrupole tandem mass spectrometry with positive ion mode electrospray ionization (ESI).

Procurement of this specific standard is required to calibrate instruments for the correct mass transition, preventing false negatives or positives from closely related compounds.

Metabolite Abundance
Head-to-head
69% of urinary metabolites (6.3-fold vs. 4-HT)
Higher reported abundance supports analytical sensitivity
Radiolabeled human study

Sustained Pharmacological Activity Compared to Parent Compound

alpha-Hydroxytriazolam is not an inactive byproduct; it retains significant pharmacological activity, reported to be 50 to 100% of the parent compound, triazolam. In contrast, 4-hydroxy metabolites of triazolobenzodiazepines generally exhibit low central nervous system activity. This makes alpha-hydroxytriazolam a critical analyte for pharmacodynamic studies seeking to correlate total active moiety concentration with clinical effects.

Evidence DimensionRelative Pharmacological Activity
Target Compound Data50-100% of Triazolam
Comparator Or Baseline4-Hydroxytriazolam: Low CNS activity
Quantified DifferenceRetains high activity while the 4-hydroxy analog does not.
ConditionsIn vivo and in vitro pharmacology assays.

For researchers studying the complete pharmacological profile of triazolam, this standard is necessary to quantify the contribution of the primary active metabolite to the overall effect.

CYP3A4 Metabolic Shunt
Method context
Metabolic shunt: > 60 µM triazolam favors 4-HT formation
Concentration-dependent shunt may affect interpretation
Recombinant CYP3A4 enzyme system
Detection Window
Reported
Detection window: 2–35 h (peak 5–10 h)
Extended window vs parent drug supports biomarker use
n=2, 0.25 mg oral dose

Quantitative Bioanalysis in Clinical and Forensic Toxicology

As a certified reference material for developing and validating LC-MS/MS methods to definitively identify and quantify triazolam use in urine or plasma samples. Its distinct chromatographic and mass spectrometric properties allow for specific detection, free from interference by the parent drug or other metabolites.

Drug Metabolism and Pharmacokinetic (DMPK) Profiling

For use in pharmacokinetic studies to accurately determine the concentration-time curve of the main active metabolite. This is essential for calculating key ADME (absorption, distribution, metabolism, and excretion) parameters and understanding the complete metabolic fate of triazolam.

Pharmacology and Receptor Binding Assays

As a primary compound in in-vitro and in-vivo studies to assess the specific contribution of the alpha-hydroxy metabolite to the overall pharmacological and toxicological effects of triazolam administration. Its high retained activity makes it a crucial component for building accurate dose-response models.

Application Fit

Application
Selection Property
Validation Focus
Urine drug testing for triazolam exposure
Certified reference standard (alpha-OHTRZ)
LC-MS/MS method calibration and forensic confirmation
CYP3A4 enzyme activity assessment
Metabolite ratio context (alpha/4-hydroxy)
Drug-drug interaction and enzyme phenotype research
Pharmaceutical metabolite analysis
High-purity reference standard
Method validation and metabolite identification

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

A drug rape case involving triazolam detected in hair and urine

S Stybe Johansen, R Dahl-Sørensen
PMID: 22160334   DOI: 10.1007/s00414-011-0654-6

Abstract

In recent years, there has been heightened awareness regarding the use of drugs to modify a person's behavior to facilitate crime. A drug rape case involving the potent, short-acting sedative triazolam will be presented. On three occasions, the victim consumed green tea and chocolate before being massaged and ultimately sexually abused. Screening for alcohol, commonly used drugs and illicit substances in blood and urine sampled during the forensic examination 20 h after the last incident, was negative. Consequently, hair samples for chemical analysis were taken from the assaulted individual 34 days after the last incidents. The hair was cut into three 2-cm segments (0-6 cm) that were washed, dissolved in extraction solvent and screened and verified by ultra performance liquid chromatography coupled with time of flight mass spectrometry (UPLC-TOF-MS) and with tandem mass spectrometry (UPLC-MS/MS), respectively. In the 2-cm hair segment corresponding to the period of the alleged assaults, the presence of the sedative triazolam was revealed at a concentration of 1.0 pg/mg hair. The preserved urine sample, taken 20 h after the last incident, was reanalyzed by UPLC-MS/MS for metabolites of triazolam, and 39 μg/l α-hydroxytriazolam was detected in the hydrolyzed urine. This case illustrates that hair is a valuable forensic specimen in situations where natural processes have eliminated the drug from typical biological specimens due to delays in the crime being reported. Furthermore, it was possible to verify the hair finding with a urine sample by detection of a metabolite of triazolam.


Simultaneous quantification of triazolam and its metabolites in human urine by liquid chromatography-tandem mass spectrometry

Ryh-Nan Pan, Cheng-Huei Hsiong, Pei-Wei Huang, Wei-Shiuan Tsai, Wen-Yi Li, Li-Heng Pao
PMID: 21439153   DOI: 10.1093/anatox/35.3.170

Abstract

A simple, simultaneous, sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for the determination of triazolam and its metabolites, α-hydroxytriazolam (α-OHTRZ) and 4-hydroxytriazolam (4-OHTRZ), in human urine was developed and validated. Triazolam-d4 was used as the internal standard (IS). This analysis was carried out on a Thermo(®) C(18) column, and the mobile phase was composed of acetonitrile/H(2)O/formic acid (35:65:0.2, v/v/v). Detection was performed on a triple-quadrupole tandem MS using positive ion mode electrospray ionization, and quantification was performed by multiple reaction monitoring mode. The MS-MS ion transitions monitored were m/z 343.1 → 308.3, 359.0 → 331.0, 359.0 → 111.2, and 347.0 → 312.0 for triazolam, α-OHTRZ, 4-OHTRZ, and triazolam-d(4), respectively. The lower limits of quantification of the analytical method were 0.5 ng/mL for triazolam, 5 ng/mL for α-OHTRZ, and 0.5 ng/mL for 4-OHTRZ. The within- and between-run precisions were less than 15%, and accuracy was -12.33% to 9.76%. The method was proved to be accurate and specific, and it was applied to a urinary excretion study of triazolam in healthy Chinese volunteers.


Acute intoxication caused by overdose of flunitrazepam and triazolam: high concentration of metabolites detected at autopsy examination

Akira Namera, Ryosuke Makita, Tatsuro Saruwatari, Aiko Hatano, Hiroaki Shiraishi, Masataka Nagao
PMID: 21372658   DOI: 10.1097/PAF.0b013e31820f1514

Abstract

A 52-year-old woman was found dead on the floor of the living room on the first floor of a house, which belonged to the man with whom she shared the house. On visiting the site, her clothes were found to be undisturbed. Packages of flunitrazepam (Silece, 2 mg/tablet) and triazolam (Halcion, 0.25 mg/tablet) were found strewn around the victim. Toxicological analysis was performed, and the concentrations of flunitrazepam, triazolam, and their metabolites in the victim's blood and urine were measured by high-performance liquid chromatography coupled with photodiode array and mass spectrometry. A high blood concentration of 7-aminoflunitrazepam was detected (1,270 ng/g), and further metabolites such as 7-acetamidoflunitrazepam, 7-acetamidodesmethylflunitrazepam, and 7-aminodesmethylflunitrazepam were detected in the blood and urine samples. In addition, 4-hydroxytriazolam and α-hydroxytriazolam were detected in her urine at a concentration of 950 and 12,100 ng/mL, respectively.On the basis of the autopsy findings and toxicology results of high concentrations of both flunitrazepam and triazolam derivatives, the cause of death was determined to be acute intoxication from flunitrazepam and triazolam.


LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium

Stephanie J Marin, Gwendolyn A McMillin
PMID: 20077062   DOI: 10.1007/978-1-60761-459-3_9

Abstract

We describe a single method for the detection and quantitation of 13 commonly prescribed benzodiazepines and metabolites: alpha-hydroxyalprazolam, alpha-hydroxyethylflurazepam, alpha-hydroxytriazolam, alprazolam, desalkylflurazepam, diazepam, lorazepam, midazolam, nordiazepam, oxazepam, temazepam, clonazepam and 7-aminoclonazepam in urine, serum, plasma, and meconium. The urine and meconium specimens undergo enzyme hydrolysis to convert the compounds of interest to their free form. All specimens are prepared for analysis using solid-phase extraction (SPE), analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), and quantified using a three-point calibration curve. Deuterated analogs of all 13 analytes are included as internal standards. The instrument is operated in multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ionization mode. Urine and meconium specimens have matrix-matched calibrators and controls. The serum and plasma specimens are quantified using the urine calibrators but employing plasma-based controls. Oxazepam glucuronide is used as a hydrolysis control.


Determination of triazolam and alpha-hydroxytriazolam in guinea pig hair after a single dose

Qiran Sun, Ping Xiang, Baohua Shen, Hui Yan, Min Shen
PMID: 20223101   DOI: 10.1093/jat/34.2.89

Abstract

A sensitive liquid chromatography-tandem mass spectrometry method is presented for determination of triazolam and alpha-hydroxytriazolam in guinea pig hair after a single dose of triazolam. Eighteen guinea pigs were divided into three dosage groups (10, 100, and 500 microg/kg) and administrated a single dose of triazolam intragastrically. Before administration, drug-free hair was shaved from their back. Newly grown hair in shaved area was collected every seven days after administration. About 20 mg of decontaminated hair was cut into small segments and incubated in 2 mL of phosphate buffer (pH 8.4) at 45 degrees C overnight. Triazolam-d(4) and alpha-hydroxytriazolam-d(4) were used as internal standards, and liquid-liquid extraction was performed with 3 mL of ethyl ether. The sample was separated on an Allure propyl PFP column with a mobile phase of acetonitrile/20 mM ammonium acetate (7:3, v/v). Detection was implemented with multiple reaction monitoring mode by an API4000 triple-quadrupole tandem mass spectrometer. Limits of detection for triazolam and alpha-hydroxytriazolam were 1 and 5 pg/mg, respectively. Triazolam and alpha-hydroxytriazolam could only be detected in the first week, and 100 microg/kg was the minimal dosage detectable in guinea pig hair. The concentration of triazolam in hair was related with administration dosage and hair color. alpha-Hydroxytriazolam has a higher concentration than triazolam in guinea pig hair.


Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS)

Bruce A Goldberger, Chris W Chronister, Michele L Merves
PMID: 20077061   DOI: 10.1007/978-1-60761-459-3_8

Abstract

The benzodiazepine assay utilizes gas chromatography-mass spectrometry (GC-MS) for the analysis of diazepam, nordiazepam, oxazepam, temazepam, lorazepam, alpha-hydroxyalprazolam, and alpha-hydroxytriazolam in blood and urine. A separate assay is employed for the analysis of alprazolam. Prior to solid phase extraction, urine specimens are subjected to enzyme hydrolysis. The specimens are fortified with deuterated internal standard and a five-point calibration curve is constructed. Specimens are extracted by mixed-mode solid phase extraction. The benzodiazepine extracts are derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA) producing tert-butyldimethyl silyl derivatives; the alprazolam extracts are reconstituted in methanol without derivatization. The final extracts are then analyzed using selected ion monitoring GC-MS.


Pomegranate juice does not impair clearance of oral or intravenous midazolam, a probe for cytochrome P450-3A activity: comparison with grapefruit juice

Dora Farkas, Lauren E Oleson, Yanli Zhao, Jerold S Harmatz, Miguel A Zinny, Michael H Court, David J Greenblatt
PMID: 17322140   DOI: 10.1177/0091270006298359

Abstract

The effect of pomegranate juice (PJ) or grapefruit juice (GFJ) on CYP3A activity was studied in vitro and in healthy human volunteers. In human liver microsomes, the mean 50% inhibitory concentrations (IC(50)) for PJ and GFJ versus CYP3A (triazolam alpha-hydroxylation) were 0.61% and 0.55%, (v/v) respectively, without preincubation of inhibitor with microsomes. After preincubation, the IC(50) for PJ increased to 0.97% (P < .05), whereas the IC(50) for GFJ decreased to 0.41% (P < .05), suggesting mechanism-based inhibition by GFJ but not PJ. Pretreatment of volunteer subjects (n = 13) with PJ (8 oz) did not alter the elimination half-life, volume of distribution, or clearance of intravenous midazolam (2 mg). Administration of PJ also did not affect C(max), total area under the curve (AUC), or clearance of oral midazolam (6 mg). However, GFJ (8 oz) increased midazolam C(max) and AUC by a factor of 1.3 and 1.5, respectively, and reduced oral clearance to 72% of control values. Thus, PJ does not alter clearance of intravenous or oral midazolam, whereas GFJ impairs clearance and elevates plasma levels of oral midazolam.


Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma

Stephanie J Marin, Mark Roberts, Michelle Wood, Gwendolyn A McMillin
PMID: 22833647   DOI: 10.1093/jat/bks059

Abstract

This paper reports an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method to quantitate 21 benzodiazepines, zolpidem and zopiclone in serum and plasma. After liquid-liquid extraction, an Acquity UPLC with a TQ Detector and BEH C18 column was used (Waters, Milford, MA). The injection-to-injection run time was 7.5 min. Forty-eight authentic serum and plasma patient specimens were analyzed and results compared to those obtained using a previously published method. Average r(2) values for linearity (1 to 1,000 ng/mL over five days) were all above 0.995, except α-hydroxytriazolam (0.993). Intra-day and inter-day relative standard deviation values were within ± 15% and the percent deviation from the expected concentrations were within ± 11%. Recovery ranged from 62 to 89%. Matrix effects ranged from -28% to +6%. The limits of detection were 1 ng/mL, except for lorazepam, nordiazepam, oxazepam and temazepam (5 ng/mL). Ion ratios were ± 15% for all analytes. For authentic patient specimens (n = 48, 76 positive results), there was excellent correlation between the UPLC-MS-MS results and the previous method. The best least-squares fit had an equation of y = 1.0708x + 1.6521, r(2) = 0.9822. This UPLC-MS-MS method is suitable for the quantification of benzodiazepines and hypnotics in serum and plasma, and offers fast, reliable and sensitive results.


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